2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a furan ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the carboxamide group: This can be done through amidation reactions using carboxylic acid derivatives and amines.
Final coupling: The final step involves coupling the trifluoromethylated furan with the appropriate phenylpropylamine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The furan ring and carboxamide group may facilitate binding to active sites, leading to inhibition or modulation of target activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)furan-3-carboxamide
- 2,5-dimethyl-N-(3,3,3-trifluoro-2-phenylpropyl)furan-3-carboxamide
- 2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide
Uniqueness
2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide is unique due to the combination of its trifluoromethyl group, which imparts high stability and lipophilicity, and its furan ring, which provides a rigid and planar structure. This combination of features makes it particularly suitable for applications requiring high thermal stability and resistance to metabolic degradation.
Properties
IUPAC Name |
2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-10-8-13(11(2)23-10)14(21)20-9-15(22,16(17,18)19)12-6-4-3-5-7-12/h3-8,22H,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIXCCZITZFYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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